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molecular formula C11H13F3O2 B8312917 (RS)-1,1,1-trifluoro-2-(4-ethoxyphenyl)propan-3-ol

(RS)-1,1,1-trifluoro-2-(4-ethoxyphenyl)propan-3-ol

Cat. No. B8312917
M. Wt: 234.21 g/mol
InChI Key: JUKGYFMMRAIISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04840971

Procedure details

A hundred milligrams of sodium borohydride was added to a solution of 1.04 g of 2-(4ethoxyphenyl)-3,3,3-trifluoropropanal in 15 ml of ethanol with ice-cooling. The reaction solution was stirred at room temperature for 4hours. Thereafter, the reaction mixture was poured into ice water and extracted twice with ethyl acetate. The ethyl acetate layers were combined and washed with dilute HCl and saturated sodium chloride solution successively and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was subjected to column chromatography on silica gel [eluted with n-hexane/ethyl acetate (4:1) mixture] to obtain 0.77 g of the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4ethoxyphenyl)-3,3,3-trifluoropropanal
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([C:15]([F:18])([F:17])[F:16])[CH:13]=[O:14])=[CH:8][CH:7]=1)[CH3:4]>C(O)C>[CH2:3]([O:5][C:6]1[CH:7]=[CH:8][C:9]([CH:12]([C:15]([F:16])([F:17])[F:18])[CH2:13][OH:14])=[CH:10][CH:11]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
2-(4ethoxyphenyl)-3,3,3-trifluoropropanal
Quantity
1.04 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)C(C=O)C(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 4hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with dilute HCl and saturated sodium chloride solution successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C(CO)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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